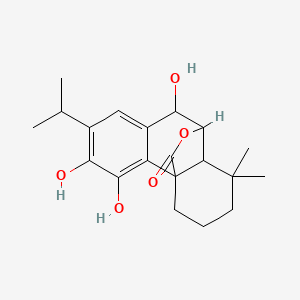

Epirosmanol

Description

This compound has been reported in Cuminum cyminum, Origanum vulgare, and other organisms with data available.

Properties

IUPAC Name |

3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93380-12-2 | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 225 °C | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epirosmanol: A Technical Guide for Researchers

CAS Number: 93380-12-2 Molecular Formula: C₂₀H₂₆O₅ Molecular Weight: 346.42 g/mol

This technical guide provides an in-depth overview of Epirosmanol, a natural diterpene lactone with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological functions, and the experimental methodologies used for its evaluation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93380-12-2 | [1] |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.42 g/mol | |

| IUPAC Name | 3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [1] |

| Appearance | Solid | [1] |

| Melting Point | 221 - 225 °C | [1] |

Biological Activities and Mechanisms of Action

This compound, primarily isolated from plants of the Lamiaceae family such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has demonstrated a range of biological activities, including antioxidant, anti-cancer, and melanin synthesis inhibitory effects.[2]

Antioxidant Activity

This compound is recognized for its potent antioxidant properties, contributing to the overall antioxidant capacity of rosemary and sage extracts.[2] It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and thus protecting cells from oxidative damage. The antioxidant capacity of this compound and related diterpenes is often attributed to the presence of ortho-dihydroxy groups in their structure.

Anti-Cancer Activity

Emerging research indicates that this compound possesses anti-cancer properties. While specific studies on this compound are limited, the broader class of abietane diterpenoids, to which it belongs, has been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action for related compounds like carnosol and rosmanol involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression, such as PI3K/AKT and STAT3/JAK2. Further research is needed to elucidate the specific molecular targets and signaling pathways directly affected by this compound in cancer cells.

Melanin Synthesis Inhibition

This compound has been identified as an inhibitor of melanin biosynthesis. This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. By reducing tyrosinase activity, this compound can decrease the production of melanin, making it a compound of interest for applications in dermatology and cosmetology for the treatment of hyperpigmentation disorders.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. Below are standardized methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is used to assess the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. An inhibitor will reduce the rate of this reaction.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Mushroom Tyrosinase solution (e.g., 100 units/mL in phosphate buffer)

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

-

This compound solutions at various concentrations.

-

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, this compound solution, and tyrosinase solution. A control well should contain the solvent instead of the this compound solution.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated as follows:

The IC₅₀ value can be determined from a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells for melanin studies or various cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The biological activities of natural compounds like this compound are often mediated through the modulation of complex intracellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, we can infer potential mechanisms from related diterpenoids and the general understanding of the processes it affects.

Potential Anti-Cancer Signaling Pathway

Based on studies of related compounds such as Rosmanol, a potential signaling pathway involved in the anti-cancer effects of this compound could involve the modulation of cell survival and proliferation pathways.

Caption: Potential mechanism of this compound's anti-cancer activity.

Melanin Synthesis Inhibition Workflow

The process of identifying and characterizing a melanin synthesis inhibitor like this compound follows a logical experimental workflow.

Caption: Experimental workflow for identifying melanin synthesis inhibitors.

References

Biological activity of Epirosmanol diterpene lactone

An In-Depth Technical Guide to the Biological Activity of Epirosmanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic abietane diterpene lactone primarily isolated from plants of the Lamiaceae family, most notably rosemary (Rosmarinus officinalis). As a structural isomer of the well-studied compound rosmanol, this compound contributes to the diverse pharmacological profile of rosemary extracts. This document provides a comprehensive overview of the known biological activities of this compound and its closely related isomers, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. This guide includes quantitative data from related compounds, detailed experimental protocols for key bioassays, and diagrams of associated signaling pathways to facilitate further research and drug development efforts.

Introduction

Diterpene lactones are a class of natural products known for their wide range of biological activities.[1][2] this compound, a key constituent of rosemary, belongs to this class and is recognized alongside its isomers—rosmanol, isorosmanol, and carnosol—as a major contributor to the herb's therapeutic properties.[3][4][5][6] These compounds are characterized by a phenolic ring and a lactone moiety, which are crucial for their bioactivity. While research has often focused on the more abundant isomers like carnosic acid and carnosol, this compound is an important component of the overall pharmacological effect. This guide synthesizes the available data to provide a technical resource on its biological functions.

Biological Activities and Quantitative Data

While quantitative bioactivity data for isolated this compound is limited in published literature, extensive research on its structural isomers and the extracts it is found in provides significant insight into its potential efficacy. The following tables summarize key quantitative data for rosmanol, a closely related and well-researched isomer, and relevant rosemary extracts.

Cytotoxic and Anticancer Activity

Phenolic diterpenes from rosemary exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Table 1: Cytotoxic Activity of Rosmanol (this compound Isomer) and Rosemary Extracts

| Cell Line | Compound/Extract | Assay | Time (h) | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|---|

| COLO 205 (Human Colon) | Rosmanol | Apoptosis Induction | 24 | ~42 µM | [7] |

| MCF-7 (Human Breast) | Rosmanol | MTT Assay | 24 | 51 µM | [8] |

| MCF-7 (Human Breast) | Rosmanol | MTT Assay | 48 | 26 µM | [8] |

| MDA-MB-231 (Human Breast) | Rosmanol | MTT Assay | 24 | 42 µM | [8] |

| MDA-MB-231 (Human Breast) | Rosmanol | MTT Assay | 48 | 28 µM | [8] |

| MDA-MB-231 (Human Breast) | Rosemary Extract | MTT Assay | 24 | 23 µg/mL | [9] |

| MCF-7 (Human Breast) | Rosemary Extract | MTT Assay | 24 | 40 µg/mL | [9] |

| TE671 (Rhabdomyosarcoma) | Rosemary Extract | MTT Assay | 72 | 0.249 mg/mL | [10] |

| A172 (Glioblastoma) | Rosemary Extract | MTT Assay | 72 | 0.577 mg/mL | [10] |

| Bel-7402 (Human Liver) | Rosemary Extract | MTT Assay | - | 22.88 µg/mL |[6][11] |

Anti-inflammatory Activity

This compound and its isomers are potent anti-inflammatory agents. Their mechanism involves the downregulation of key inflammatory pathways, such as NF-κB and MAPK, leading to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8][12]

Table 2: Anti-inflammatory Activity of Rosmanol and Related Diterpenes

| Cell Line | Compound | Activity Measured | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Rosmanol | NO Production Inhibition | Not specified, potent inhibition observed | [8] |

| RAW 264.7 Macrophages | Carnosol | NO Production Inhibition | 9.4 µM | [13] |

| RAW 264.7 Macrophages | Coumarin Derivative 2 | NO Production Inhibition | 33.37 µM | [14] |

| RAW 264.7 Macrophages | Quercetin | NO Production Inhibition | 12.0 µM | [15] |

| RAW 264.7 Macrophages | Luteolin | NO Production Inhibition | 7.6 µM |[15] |

Antioxidant Activity

This compound is a known antioxidant that contributes to the potent radical-scavenging properties of rosemary.[3] It acts by donating a hydrogen atom to neutralize free radicals and can inhibit lipid peroxidation.

Table 3: Antioxidant Activity of Rosemary Diterpenes and Extracts

| Assay | Compound/Extract | Activity/IC₅₀ Value | Reference(s) |

|---|---|---|---|

| LDL Oxidation | Carnosol, Rosmanol, this compound | IC₅₀: 7-10 µM | Not directly cited in snippets |

| DPPH Radical Scavenging | Rosemary Extract | IC₅₀: 12.8 ± 2.7 µg/mL | [10] |

| ABTS Radical Scavenging | Rosemary Extract | IC₅₀: 6.98 ± 1.9 µg/mL |[10] |

Antimicrobial Activity

The antimicrobial effects of rosemary are attributed to a synergistic combination of its constituents, including this compound.[3][16] These compounds primarily act by disrupting the bacterial cell membrane.[3] Data for pure this compound is scarce, but extract data provides a useful benchmark.

Table 4: Antimicrobial Activity of Rosemary Extracts

| Microorganism | Extract Type | MIC Value (mg/mL) | Reference(s) |

|---|---|---|---|

| Bacillus cereus | Ethanolic Solution | 0.06% (0.6 mg/mL) | [17] |

| Staphylococcus aureus | Ethanolic Solution | 0.5% (5 mg/mL) | [17] |

| Listeria monocytogenes | Ethanolic Solution | 0.5% (5 mg/mL) | [17] |

| S. aureus | Ethanolic Extract | 4 | [18] |

| E. coli | Ethanolic Extract | 16 | [18] |

| B. subtilis | Essential Oil | 3.13 | [19] |

| P. aeruginosa | Essential Oil | 3.13 |[19] |

Mechanisms of Action & Signaling Pathways

Based on extensive studies of its isomer rosmanol, this compound likely exerts its biological effects by modulating critical intracellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2. Rosmanol has been shown to inhibit this pathway by preventing the phosphorylation of upstream kinases (MAPK, Akt) and blocking IκBα degradation, thereby sequestering NF-κB in the cytoplasm.[8][12]

Caption: NF-κB inhibition by rosmanol, a mechanism likely shared by this compound.

Cytotoxic Action: Induction of Apoptosis

Rosmanol induces apoptosis through a dual mechanism involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7] It upregulates Fas/FasL, activating Caspase-8, which cleaves Bid into tBid. Simultaneously, it promotes the translocation of Bax to the mitochondria. The combined action of tBid and Bax disrupts the mitochondrial membrane potential (MMP), leading to the release of Cytochrome c. This activates the apoptosome and effector caspases (Caspase-9, Caspase-3), culminating in cell death.[7][20]

Caption: Dual apoptotic pathways induced by rosmanol, a model for this compound.

Detailed Experimental Protocols

DPPH Free Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Assay Procedure (96-well plate):

-

Measurement:

-

Calculation:

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

This assay quantifies the production of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[23]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for an additional 20-24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.[23]

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[23][24]

-

Incubate at room temperature for 10-15 minutes, protected from light.[4]

-

-

Measurement & Calculation:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The JAK/STAT/NF-κB signaling pathway can be regulated by rosemary essential oil, thereby providing a potential treatment for DNCB-induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppressive Potential of Rosmarinus officinalis L. Extract against Triple-Negative and Luminal A Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. idosi.org [idosi.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. japsonline.com [japsonline.com]

- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 17. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. abcam.cn [abcam.cn]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Epirosmanol: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Epirosmanol is a phenolic diterpene, a naturally occurring bioactive compound predominantly found in Rosmarinus officinalis (rosemary). As a member of the abietane diterpene family, which also includes compounds like carnosol, rosmanol, and isorosmanol, this compound has garnered scientific interest for its potential therapeutic properties. These compounds are largely responsible for the antioxidant and antimicrobial characteristics of rosemary extracts, which are widely used in the food and cosmetic industries. This technical guide provides an in-depth overview of the reported pharmacological effects of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Antioxidant Activity

The most extensively documented pharmacological effect of this compound is its potent antioxidant activity. Its chemical structure, featuring a phenolic ring, enables it to act as a powerful free radical scavenger.

Inhibition of Lipid Peroxidation and LDL Oxidation

This compound has demonstrated significant efficacy in preventing the oxidation of lipids, a critical process in cellular damage and the pathogenesis of atherosclerosis.[1] It is particularly effective at inhibiting the copper-mediated oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerotic plaques.[1][2] The antioxidant mechanism is primarily attributed to its ability to scavenge lipid free radicals.[1][2] Studies have shown that the in vitro antioxidant capacity of this compound is greater than that of the well-known antioxidant α-tocopherol.

| Activity | Compound(s) | Metric | Value | Reference |

| Inhibition of Lipid Peroxidation & Oxidized Apo B formation in human LDL | Carnosol, Rosmanol, and this compound | IC₅₀ | 7 - 10 µmol/L | [2] |

Experimental Protocols

The inhibitory effect of this compound on LDL oxidation is commonly assessed by quantifying the formation of thiobarbituric acid-reactive substances (TBARS).

-

LDL Isolation: Human LDL is isolated from fresh plasma via ultracentrifugation.

-

Oxidation Induction: LDL (typically 200 µg protein/ml) is incubated in phosphate-buffered saline (PBS, pH 7.4). Oxidation is initiated by adding a solution of copper (II) sulfate (CuSO₄) to a final concentration of 5 µM.[3]

-

Treatment: The LDL-CuSO₄ mixture is incubated with varying concentrations of this compound at 37°C for a specified period (e.g., 18 hours).

-

TBARS Assay: The extent of lipid peroxidation is measured by adding thiobarbituric acid (TBA) to the reaction mixture. The resulting pink chromogen (MDA-TBA adduct) is quantified spectrophotometrically at 532 nm.[2][3]

-

IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of this compound that results in a 50% reduction in TBARS formation compared to the control (LDL + CuSO₄ without this compound).[2]

Electron Spin Resonance (ESR) spectroscopy is employed to directly observe the scavenging of lipid free radicals.

-

Sample Preparation: Mouse liver microsomes are prepared as the lipid source.

-

Radical Generation: Lipid peroxidation is initiated by adding H₂O₂. A spin trapping agent, such as 4-pyridyl-1-oxide-N-tert-butylnitrone (4-POBN), is added to form stable radical adducts.[2]

-

Treatment: this compound is added to the system at a specified concentration (e.g., 100 µmol/L).

-

ESR Measurement: The ESR spectrometer detects the signal from the stable radical adducts. A reduction in signal amplitude in the presence of this compound indicates its radical scavenging activity.[2]

Anti-inflammatory Activity

Phenolic diterpenes from rosemary, including this compound, are recognized for their anti-inflammatory properties.[1] While specific mechanistic studies on this compound are limited, the activities of its closely related isomers, particularly rosmanol, provide significant insight into potential pathways. The primary mechanism involves the downregulation of key inflammatory mediators and signaling cascades.

Modulation of Inflammatory Signaling Pathways

Studies on related compounds suggest that the anti-inflammatory effects are mediated by inhibiting pro-inflammatory enzymes (like iNOS and COX-2) and cytokines.[4] This is achieved through the downregulation of critical signaling pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPK).[5][6]

Antimicrobial Activity

This compound is one of several phenolic compounds in rosemary responsible for its antimicrobial effects.[7] The proposed mechanism involves interaction with the bacterial cell membrane, leading to altered permeability, disruption of nutrient and ion transport, and ultimately, loss of membrane structure and function.

While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported, studies on rosemary extracts demonstrate activity primarily against Gram-positive bacteria.[8]

Experimental Protocol: MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Neuroprotective Effects

Rosemary extracts containing this compound have been shown to possess neuroprotective properties, offering protection against oxidative stress-induced neuronal injury.[10] Studies on human dopaminergic cell lines (SH-SY5Y) demonstrated that rosemary extract could protect against H₂O₂-induced damage by inhibiting apoptosis-related gene expression.[10]

While direct mechanistic data for this compound is emerging, the neuroprotective actions of related diterpenes like carnosic acid are well-studied and involve the activation of the Nrf2/antioxidant response element (ARE) pathway. This pathway is a master regulator of cellular defense against oxidative stress.[1][11]

Anticancer Activity

The anticancer potential of this compound is less defined than that of its counterparts like carnosol and rosmanol. However, given the structural similarities and the known anticancer effects of rosemary extracts, it is a promising area for future investigation.[12][13] Studies on rosmanol have shown it can induce apoptosis in colon and breast cancer cells and inhibit key survival signaling pathways.[14] It is plausible that this compound may exert similar cytotoxic effects on cancer cells through related mechanisms, such as cell cycle arrest and induction of apoptosis.[12][13]

Conclusion

This compound is a bioactive phenolic diterpene with significant, experimentally verified pharmacological effects, most notably as a potent antioxidant. Its ability to inhibit lipid peroxidation, particularly of LDL, is well-documented. While its anti-inflammatory, antimicrobial, and neuroprotective roles are strongly suggested by studies on rosemary extracts and related compounds, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by pure this compound. The existing data provides a solid foundation for drug development professionals to explore this compound as a lead compound for conditions related to oxidative stress and inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Profile, Antioxidant, Anti-Inflammatory, and Anti-Cancer Effects of Italian Salvia rosmarinus Spenn. Methanol Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. irjpms.com [irjpms.com]

Epirosmanol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epirosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered significant interest within the scientific community for its potential anticancer properties. As an isomer of the more extensively studied compound Rosmanol, this compound is believed to share a similar multifaceted mechanism of action against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of how these compounds exert their cytotoxic and antiproliferative effects, drawing primarily from research on Rosmanol and its isomers. The information presented herein is intended to support further research and drug development efforts in oncology.

The primary modes of action of Rosmanol and its isomers, including this compound, involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[1][2][3]

Induction of Apoptosis

A substantial body of evidence points to the potent pro-apoptotic activity of Rosmanol in cancer cells.[3][4][5] This programmed cell death is initiated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Extrinsic Pathway

Rosmanol has been shown to upregulate the expression of Fas and FasL, key components of the death receptor pathway.[4] This increased expression leads to the activation of pro-caspase-8, which in turn cleaves and activates Bid. The resulting truncated Bid (tBid) translocates to the mitochondria, linking the extrinsic and intrinsic apoptotic pathways.[4]

Intrinsic Pathway

The intrinsic pathway is triggered by mitochondrial outer membrane permeabilization (MOMP). Rosmanol promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] The combined action of tBid and Bax leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[4] Cytosolic cytochrome c activates pro-caspase-9 and pro-caspase-3, culminating in the cleavage of poly-(ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF-45), leading to DNA fragmentation and cell death.[4]

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a crucial mediator of Rosmanol-induced apoptosis.[1][3] This oxidative stress can lead to DNA damage, further contributing to the apoptotic cascade.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, Rosmanol has been demonstrated to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][6] Studies have shown that Rosmanol can induce S-phase arrest in breast cancer cells (MCF-7 and MDA-MB-231).[1][3] This arrest prevents the cells from proceeding through the cell cycle and undergoing mitosis. Some rosemary extracts have also been shown to induce G2/M phase arrest in gastrointestinal and prostate cancer cell lines.[6][7][8]

Modulation of Key Signaling Pathways

The anticancer effects of Rosmanol are underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[9][10] Rosmanol has been shown to inhibit this pathway by reducing the phosphorylation of both PI3K and AKT in breast cancer cells.[1][11] This inhibition contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a vital role in cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival.[12][13] Rosmanol has been found to inhibit the JAK2/STAT3 signaling pathway.[1][3] It achieves this by augmenting the expression of the protein inhibitor of activated STAT3 (PIAS3), which in turn inhibits the phosphorylation and activation of STAT3.[1]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Rosmanol has been shown to downregulate the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 MAPK in breast cancer cells.[1][14] The inhibition of the pro-proliferative ERK pathway and the activation of the pro-apoptotic p38 MAPK pathway contribute to the anticancer activity of Rosmanol.

Data Presentation

Table 1: In Vitro Cytotoxicity of Rosmanol and Rosemary Extracts in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Exposure Time (h) | Reference |

| COLO 205 | Human Colorectal Adenocarcinoma | Rosmanol | ~42 µM | 24 | [4] |

| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 90 µg/mL | Not Specified | [15] |

| MDA-MB-468 | Breast Cancer (TN) | Rosemary Extract | 26.8 µg/mL | Not Specified | [15] |

| MDA-MB-231 | Breast Cancer (TN) | Rosemary Extract | 23 µg/mL | 24 | [16] |

| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 40 µg/mL | 24 | [16] |

| MDA-MB-231 | Breast Cancer (TN) | Rosemary Extract | 18 µg/mL | 48 | [16] |

| MCF-7 | Breast Cancer (ER+) | Rosemary Extract | 28 µg/mL | 48 | [16] |

| A549 | Non-Small Cell Lung Cancer | Rosemary Extract | 15.9 µg/mL | Not Specified | [17] |

| H1299 | Non-Small Cell Lung Cancer | Rosemary Extract | 19 µg/mL | Not Specified | [17] |

| HT-29 | Colon Cancer | Rosemary Extract | 16.2 µg/mL | Not Specified | [15] |

| HeLa | Cervical Cancer | Rosemary Essential Oil | 0.011% | Not Specified | [7] |

| HepG2 | Liver Cancer | Rosemary Essential Oil | 21.91 ± 2.11 µg/mL | Not Specified | [18] |

| HCT-15 | Colon Cancer | Rosemary Essential Oil | 27.24 ± 3.44 µg/mL | Not Specified | [18] |

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Rosmanol's mechanism of action. For specific details, please refer to the cited publications.

Cell Viability Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound or Rosmanol for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

The plates are incubated for a few hours to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Cells are treated with the test compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cells are treated with the test compound.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

After incubation, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Cells are treated with the test compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, p-STAT3, etc.).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathways

Caption: Overview of this compound/Rosmanol's effects on cancer cell signaling pathways.

Experimental Workflow

Caption: A typical experimental workflow to study this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that Rosmanol, and by extension its isomer this compound, exhibits significant anticancer activity through the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/AKT, JAK/STAT, and MAPK. While the current body of research provides a solid foundation, further studies are warranted to specifically delineate the mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. Future research should focus on:

-

Direct comparative studies of this compound and Rosmanol to identify any differences in their potency and mechanisms of action.

-

In vivo studies to assess the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Investigation into potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the molecular targets of this compound will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.

References

- 1. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 13. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]

- 14. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Effects of Rosemary (Rosmarinus officinalis L.) Extract and Rosemary Extract Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppressive Potential of Rosmarinus officinalis L. Extract against Triple-Negative and Luminal A Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of Epirosmanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has demonstrated significant antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative damage. This compound, a naturally occurring abietane diterpene, is one such compound that has garnered interest for its potential health benefits. This guide delves into the core antioxidant properties of this compound and its derivatives, presenting a consolidated view of the current scientific knowledge.

Quantitative Antioxidant Activity

The antioxidant activity of this compound and its related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Antioxidant Activity of this compound and Related Diterpenes in Lipid Peroxidation Assays

| Compound | Assay | System | IC50 Value | Reference |

| This compound | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |

| Rosmanol | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |

| Carnosol | Inhibition of LDL Oxidation (TBARS) | Cu²⁺-mediated human LDL | 7-10 µM | [1][2] |

| This compound | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |

| Rosmanol | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |

| Carnosic Acid | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |

| Carnosol | Inhibition of Lipid Peroxidation | Mitochondrial and microsomal | 3-30 µM | [3] |

Note: The in vitro antioxidant activity of this compound, rosmanol, and isorosmanol has been reported to be higher than that of α-tocopherol.[4]

Limited quantitative data is available for this compound and its derivatives in common radical scavenging assays such as DPPH, ABTS, and FRAP. However, the existing data on related rosemary diterpenes suggest potent antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Inhibition of LDL Oxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

-

Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

-

Protocol:

-

Human low-density lipoprotein (LDL) is isolated and purified.

-

The LDL solution is incubated with varying concentrations of the test compound (e.g., this compound).

-

Lipid peroxidation is induced by the addition of a pro-oxidant, such as copper sulfate (Cu²⁺).

-

After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added.

-

The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes).

-

After cooling, the absorbance of the resulting pink chromogen is measured at approximately 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

-

Protocol:

-

Adherent cells (e.g., HepG2) are seeded in a 96-well microplate and cultured until confluent.

-

The cells are pre-incubated with the DCFH-DA probe and the test compound at various concentrations.

-

After incubation, the cells are washed to remove the excess probe and compound.

-

A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time and comparing it to a control.

-

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and related diterpenes are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.

-

Mechanism of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some diterpenes, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. Rosemary diterpenes like carnosic acid and carnosol have been shown to activate this pathway.[5][6] While direct evidence for this compound is still emerging, its structural similarity to these compounds suggests a similar mechanism of action.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Investigating Nrf2 Activation

Investigating the effect of this compound on the Nrf2 pathway typically involves a series of in vitro experiments.

Caption: Experimental workflow for Nrf2 activation studies.

This compound Derivatives

Research into the antioxidant properties of specific this compound derivatives is an emerging area. One identified derivative is 7-methyl-epirosmanol.[7] While comprehensive quantitative data for this and other derivatives are not yet widely available, the structural modifications may influence their antioxidant capacity and bioavailability. The synthesis and evaluation of novel this compound analogs could yield compounds with enhanced antioxidant and pharmacokinetic profiles, representing a promising avenue for future drug discovery efforts.

Conclusion

This compound exhibits significant antioxidant activity, primarily through the scavenging of lipid free radicals and potentially through the modulation of the Keap1-Nrf2 signaling pathway. While quantitative data from a broad range of antioxidant assays are still somewhat limited, the existing evidence strongly supports its role as a potent natural antioxidant. Further research into the antioxidant properties of its derivatives and a more detailed elucidation of its molecular mechanisms of action are warranted to fully realize its therapeutic potential. This guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its derivatives as novel antioxidant agents.

References

- 1. mdpi.com [mdpi.com]

- 2. zen-bio.com [zen-bio.com]

- 3. Carnosol, a dietary diterpene from rosemary (Rosmarinus officinalis) activates Nrf2 leading to sestrin 2 induction in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. mdpi.com [mdpi.com]

- 6. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Epirosmanol and Related Diterpenes: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The pursuit of novel anti-inflammatory agents with high efficacy and low toxicity is a paramount goal in drug discovery. Phenolic diterpenes, a class of natural compounds abundant in medicinal plants such as Rosmarinus officinalis L. (Rosemary), have garnered considerable attention for their potent biological activities. Among these, Epirosmanol and its isomers, like Rosmanol, have demonstrated promising anti-inflammatory properties in various in vitro models. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory potential of this compound and related compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound and its related compounds exert their anti-inflammatory effects primarily through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Rosmanol, a closely related isomer of this compound, has been shown to potently inhibit the activation of the NF-κB pathway.[1] Treatment with rosmanol prevents the degradation and phosphorylation of IκB, thereby reducing the nuclear translocation of NF-κB subunits.[1] This inhibitory action leads to a significant downregulation of NF-κB target genes.

Downregulation of the MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial mediators in the inflammatory response. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors, leading to the production of inflammatory mediators.

Studies have demonstrated that rosmanol can suppress the LPS-induced phosphorylation of ERK1/2 and p38 MAPK.[1] By inhibiting the activation of these key upstream kinases, rosmanol effectively dampens the downstream inflammatory cascade. The modulation of MAPK pathways contributes significantly to the observed reduction in pro-inflammatory gene expression.[1][2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of rosemary extracts and their active compounds.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound/Extract | Cell Line | Stimulant | Mediator | IC50 / % Inhibition | Reference |

| Rosmanol | RAW 264.7 | LPS | NO | IC50 ≈ 5 µM | [1][3] |

| Rosmanol | RAW 264.7 | LPS | PGE2 | IC50 ≈ 2.5 µM | [1][3] |

| Rosemary Extract | J774 | LPS/IFN-γ | NO | Significant inhibition | [4] |

| Rosemary Extract | Peritoneal Macrophages | LPS/IFN-γ | TNF-α | Significant inhibition | [4] |

| Rosemary Extract | Peritoneal Macrophages | LPS/IFN-γ | IL-1 | Significant reduction | [4] |

| Carnosic Acid | RAW 264.7 | LPS | NO | IC50 ≈ 12.5-50 µg/mL | [5] |

| Carnosol | RAW 264.7 | LPS | NO | IC50 ≈ 12.5-50 µg/mL | [5] |

Table 2: Cytotoxicity Data

| Compound/Extract | Cell Line | Assay | IC50 / Viability | Reference |

| Rosemary Essential Oil | RAW 264.7 | MTT | >80% viability at 200 µg/mL | [6] |

| Rosemary Extract | TE671 | MTT | IC50 = 0.249 ± 1.09 mg/mL (72h) | [7] |

| Rosemary Extract | A172 | MTT | IC50 = 0.577 ± 0.98 mg/mL (72h) | [7] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of rosemary-derived compounds.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and J774 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Rosmanol) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL or 1 µg/mL) for a further duration (e.g., 24 hours).

Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance.

-

The cytokine concentration is determined from the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, IκBα, β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound and its related phenolic diterpenes from Rosmarinus officinalis possess significant anti-inflammatory potential. Their ability to modulate key signaling pathways, particularly NF-κB and MAPK, and consequently inhibit the production of a wide range of pro-inflammatory mediators, makes them attractive candidates for further investigation.

While the data for Rosmanol and other rosemary compounds is compelling, future research should focus on isolating this compound to a high degree of purity and conducting comprehensive in vitro studies to delineate its specific anti-inflammatory profile and potency. Further investigations into its effects on other inflammatory pathways and its potential for synergistic effects with other compounds are also warranted. Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of in vitro anti-inflammatory effects of crude ginger and rosemary extracts obtained through supercritical CO2 extraction on macrophage and tumor cell line: the influence of vehicle type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]

- 6. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effect of Rosmarinus officinalis Extract on Glioblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Epirosmanol: A Technical Guide to its Discovery, Isolation, and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirosmanol is a naturally occurring phenolic diterpene first isolated from the leaves of Rosmarinus officinalis L. (rosemary). Exhibiting potent antioxidant properties, it has garnered interest for its potential applications in the food preservation and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, including detailed experimental protocols, quantitative data, and a summary of its biological activity.

Discovery and History

This compound was first reported in 1983 by Inatani et al. as a novel antioxidative compound isolated from the leaves of rosemary.[1][2] It was identified as an isomer of the previously known rosmanol.[1][2] The structure of this compound was elucidated through chemical and spectroscopic methods and determined to be 7β,11,12-trihydroxy-6,10-(epoxymethano)abieta-8,11,13-trien-20-one.[1][2] Subsequent research has confirmed its presence in various rosemary extracts and further investigated its biological activities, primarily focusing on its antioxidant capacity.[3][4][5] this compound has also been obtained through the partial synthesis from carnosol, another major diterpene in rosemary.[6]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This includes physical properties, spectroscopic data, and antioxidant activity metrics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.42 g/mol | [7] |

| Melting Point | 221.5 °C | [1] |

| Appearance | Prisms (recrystallized from acetone) | [1] |

Table 2: Spectroscopic Data for this compound and Related Diterpenes

Note: A complete, assigned NMR spectrum for this compound was not available in the searched literature. The following table provides data for closely related compounds to serve as a reference for researchers.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Rosmanol | Not available in searched results | Not available in searched results | |

| Carnosol | 0.72, 0.75 (s, Me-18,19), 1.05, 1.06 (d, Me-16,17), 3.36 (septet, H-15), 5.26 (dd, H-7), 6.51 (s, H-14) | Not fully assigned in searched results | [8] |

| Carnosic Acid | Similar to Carnosol, absence of signal at 5.58 | Not fully assigned in searched results | [8] |

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | Activity Metric | Value | Reference |

| Antioxidative Activity in Lard | Relative Potency | ~4 times more active than BHA and BHT | [1][2] |

| Inhibition of LDL Oxidation | IC₅₀ | 7-10 µM | [4] |

| Lipid Free Radical Scavenging | Mechanism | Confirmed | [3][4] |

| Superoxide Anion Scavenging | Mechanism | Confirmed | [3][4] |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from its natural source, Rosmarinus officinalis.

General Extraction of Diterpenes from Rosemary Leaves

This protocol is based on the original method described by Inatani et al. (1983) and general techniques for diterpene extraction.

Materials:

-

Dried leaves of Rosmarinus officinalis

-

n-hexane

-

Methanol

-

Sodium Carbonate Solution (5%)

-

Hydrochloric Acid (10%)

-

Anhydrous Sodium Sulfate

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for column chromatography)

-

Solvents for chromatography (e.g., benzene, ethyl acetate, methanol)

Procedure:

-

Extraction: Dried and ground rosemary leaves are extracted with a suitable solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and aqueous methanol to remove non-polar compounds. The aqueous methanol layer, containing the phenolic diterpenes, is retained.

-

Acid-Base Extraction: The aqueous methanol extract is further partitioned with a solvent like ethyl acetate. The ethyl acetate layer is then washed with a 5% sodium carbonate solution to separate acidic and weakly acidic components.

-

Fractionation: The weakly acidic fraction is obtained by acidifying the sodium carbonate solution with 10% HCl and re-extracting with ethyl acetate. This fraction is then dried over anhydrous sodium sulfate and concentrated.

Isolation of this compound by Column Chromatography

Procedure:

-

Silica Gel Chromatography: The weakly acidic fraction is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity (e.g., benzene-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Recrystallization: The purified this compound fraction is recrystallized from acetone to yield prismatic crystals.[1]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Antioxidant Mechanism of this compound

Caption: Free radical scavenging mechanism of this compound.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potent antioxidant effect.[1][2][3] This activity is comparable to, and in some cases stronger than, synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[1][2]

The antioxidant mechanism of this compound is attributed to its phenolic structure. It acts as a free radical scavenger, donating a hydrogen atom from one of its hydroxyl groups to stabilize reactive oxygen species (ROS) and other free radicals.[3][4] This process interrupts the chain reactions of lipid peroxidation, thereby protecting cells and tissues from oxidative damage.[3][4] Studies have shown that this compound can effectively scavenge lipid free radicals and superoxide anions.[3][4] This mechanism is also responsible for its ability to inhibit the oxidation of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis.[4] Additionally, some reports suggest that this compound, along with other diterpenes in rosemary, may possess antimicrobial properties by interacting with and disrupting the cell membranes of microorganisms.[5]

Conclusion

This compound, a phenolic diterpene isolated from Rosmarinus officinalis, has demonstrated significant potential as a natural antioxidant. The established methods for its isolation, while requiring multiple chromatographic steps, can yield a pure and highly active compound. The quantitative data on its antioxidant efficacy underscores its potential for use in applications where the inhibition of oxidative processes is crucial. Further research into its specific biological targets and potential therapeutic applications is warranted. This guide provides a foundational technical overview for scientists and professionals interested in the further development and utilization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revues.imist.ma [revues.imist.ma]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. CN104058955A - Method for separating and purifying carnosic acid from rosemary extract through atmospheric pressure column chromatography - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Epirosmanol in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirosmanol is a phenolic abietane diterpene predominantly found in species of the Lamiaceae family, most notably rosemary (Rosmarinus officinalis). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms, particularly against oxidative stress. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function within the plant, and its significant biological activities, including antioxidant and anti-inflammatory properties. Detailed experimental protocols for the analysis of these activities are provided, alongside quantitative data and visualizations of key metabolic and signaling pathways to support further research and drug development initiatives.

Introduction

Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a critical role in the interaction of the plant with its environment. Phenolic diterpenes, such as this compound, are a significant class of these metabolites, recognized for their potent biological activities. This compound, an isomer of rosmanol, is biosynthetically derived from carnosic acid, a major antioxidant in rosemary.[1][2] Its structure, featuring a catechol ring, imparts significant radical-scavenging ability. This guide will detail the current understanding of this compound's role, from its creation in the plant to its mechanisms of action at a molecular level.

Biosynthesis of this compound

This compound is not a primary product of a single biosynthetic gene cluster but rather a downstream product of the more extensively studied carnosic acid pathway. The biosynthesis occurs in young leaves and involves a series of enzymatic steps, primarily catalyzed by cytochrome P450 (CYP) enzymes, which modify the abietane diterpene skeleton.[1][3]

The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates:

-

GGPP to Miltiradiene: The initial steps involve class I and class II diterpene synthases (diTPS) that convert GGPP into the tricyclic hydrocarbon intermediate, miltiradiene.

-

Miltiradiene to Ferruginol: Miltiradiene undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a cytochrome P450 enzyme (e.g., CYP76AH4 in rosemary) to form ferruginol.[4]

-

Ferruginol to Carnosic Acid: A series of subsequent oxidation events, catalyzed by multiple cytochrome P450 enzymes, hydroxylate the aromatic ring at positions C-11 and C-12, leading to the formation of carnosic acid.[1]

-

Carnosic Acid to Carnosol: Carnosic acid is highly susceptible to oxidation and can be non-enzymatically or enzymatically converted to carnosol, which features a lactone ring.[1][2]

-

Carnosol to this compound: Carnosol serves as a direct precursor to rosmanol and its isomers, including this compound. This transformation involves further oxidation and rearrangement.[2] While the precise enzymatic control of this final step is not fully elucidated, it is understood to be an oxidative conversion.

Role in Plant Physiology and Secondary Metabolism

In plants, this compound, as part of the phenolic diterpene complex, functions primarily as a potent antioxidant. These compounds accumulate in the leaves and protect the plant from oxidative damage caused by environmental stressors such as high light intensity and heat.[5]

-